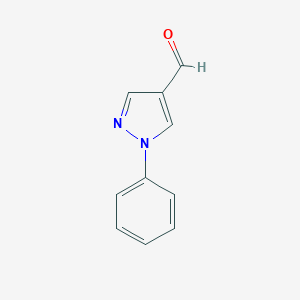

1-Phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVRLPFVPVKYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359212 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54605-72-0 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identity and Properties

1-Phenyl-1H-pyrazole-4-carbaldehyde, with the CAS Number 54605-72-0 , is a pale yellow solid that serves as a crucial intermediate in the synthesis of a wide array of chemical entities.[1][2] Its unique molecular structure, featuring a pyrazole ring substituted with a phenyl group at the 1-position and a formyl group at the 4-position, imparts it with significant reactivity and utility in developing novel compounds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 54605-72-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈N₂O | [1][2][3] |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Pale yellow solid | [1][2] |

| Melting Point | 84-88 °C | |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

| SMILES String | O=Cc1cnn(c1)-c2ccccc2 | |

| InChI Key | PHVRLPFVPVKYOI-UHFFFAOYSA-N |

Section 2: Synthesis Methodologies

The synthesis of this compound and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[5][6][7][8][9][10] This powerful formylation method allows for the direct introduction of a formyl group onto the pyrazole ring, a critical step in building molecular complexity.

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes.[5][6][7][8][9][10] The reaction typically involves the treatment of a suitable precursor, such as an acetophenone phenylhydrazone, with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[5][6][8] This process not only facilitates the formylation but also drives the cyclization to form the pyrazole ring in a one-pot synthesis.[5][8] The choice of anhydrous conditions is critical, as the presence of water can hinder the formation of the desired product.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

-

Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) with constant stirring.[9] Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.[9]

-

Reaction with Hydrazone: Cool the freshly prepared Vilsmeier reagent to 5°C. To this, add the appropriate acetophenone phenylhydrazone precursor.[9]

-

Heating and Work-up: Stir the reaction mixture for 30 minutes and then heat it on a water bath for several hours (typically 4-17 hours, depending on the substrate).[8][9]

-

Neutralization and Isolation: After the reaction is complete, pour the mixture into crushed ice and neutralize it with a sodium carbonate solution.[9] The resulting precipitate is the crude this compound.

-

Purification: The crude product can be filtered, dried, and purified by column chromatography or recrystallization to yield the pure compound.[11]

The causality behind this experimental choice lies in the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring. The self-validating nature of this protocol is evidenced by its widespread use and high yields reported in numerous studies.[8]

Caption: Vilsmeier-Haack synthesis workflow.

While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes exist. These include palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are particularly useful for introducing various substituents at other positions of the pyrazole ring.[11][12] These methods offer versatility in creating a diverse library of pyrazole derivatives for further investigation.[11][12]

Section 3: Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of the synthesized compounds.

Table 2: Representative Spectroscopic Data for this compound Derivatives

| Technique | Key Signals and Interpretations | References |

| ¹H NMR | δ 9.8-9.9 ppm (s, 1H, CHO), δ 8.2-8.5 ppm (s, 1H, pyrazole-H5), δ 7.2-7.8 ppm (m, Ar-H) | [6][13][14] |

| ¹³C NMR | δ 187.0 ppm (C=O), δ 160.0-161.0 ppm (pyrazole-C3), δ 105.0-105.5 ppm (pyrazole-C4), δ 126.0-126.7 ppm (pyrazole-C5), δ 113.3-145.1 ppm (aromatic carbons) | [14] |

| IR (KBr) | ν 1668-1695 cm⁻¹ (C=O stretch), ν 3061-3157 cm⁻¹ (Ar C-H stretch), ν 1603-1655 cm⁻¹ (C=N stretch) | [6][9][13][14] |

| Mass Spec (EI) | m/z values corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns. | [11][14] |

Detailed NMR spectroscopic investigations, including 2D techniques like HMBC and HSQC, provide unambiguous assignment of all proton and carbon signals, which is crucial for verifying the regiochemistry of substitution on the pyrazole ring.[11][13]

Section 4: Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, such as the anti-inflammatory agent celecoxib.[5][15] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules with potential therapeutic applications.[1][2]

Derivatives of this compound have been extensively investigated for their anti-inflammatory and analgesic properties.[1][2][6][15][16] The aldehyde functionality allows for the straightforward synthesis of various derivatives, such as chalcones and Schiff bases, which have shown significant biological activity.[6][16][17] For instance, certain substituted 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have exhibited potent anti-inflammatory effects comparable to the standard drug diclofenac sodium.[15][16]

The pyrazole nucleus is also associated with antimicrobial and antifungal activities.[1][6] The ability to readily modify the 4-carbaldehyde group enables the generation of diverse libraries of compounds for screening against various pathogens.

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the development of novel fungicides and herbicides.[1][2][18]

Caption: Key application areas.

Section 5: Safety and Handling

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[19]

Table 3: Hazard and Precautionary Information

| Category | Information | References |

| Signal Word | Warning | [19] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [19][20][21] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[19][20][21] Store under an inert atmosphere.[20][21] | |

| First Aid | In case of contact with eyes, rinse cautiously with water for several minutes.[19][20] If on skin, wash with plenty of soap and water.[19][20] If inhaled, remove to fresh air.[19][20] |

It is imperative to handle this compound in a laboratory setting with appropriate engineering controls, such as a fume hood, and to use personal protective equipment to prevent exposure.[20]

References

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. [Link]

-

Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c - Indian Journal of Advances in Chemical Science. [Link]

-

Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]

-

This compound | C10H8N2O | CID 952089 - PubChem. [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]

-

Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. [Link]

-

Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+% - Cole-Parmer. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. [Link]

-

(PDF) this compound - Acta - Amanote Research. [Link]

-

3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. [Link]

-

This compound - PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-1H-pyrazole-4-carboxaldehyde, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijacskros.com [ijacskros.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 18. chemimpex.com [chemimpex.com]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

1-Phenyl-1H-pyrazole-4-carbaldehyde physicochemical properties

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic aldehyde that has garnered significant attention in medicinal chemistry and organic synthesis. Its structure, featuring a pyrazole ring N-substituted with a phenyl group and bearing a formyl group at the 4-position, serves as a privileged scaffold. The pyrazole core is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anabolic steroid Stanozolol[1][2]. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making this compound a versatile building block for the synthesis of more complex, biologically active molecules[3][4]. This guide offers a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its applications in modern drug discovery.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its use in synthesis and research. The following data, summarized in Table 1, provides the core physicochemical identifiers and properties for this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [5][6][7] |

| Molecular Weight | 172.18 g/mol | [5][6][7] |

| CAS Number | 54605-72-0 | [5][6][7] |

| Appearance | Solid; White to light orange crystalline powder | [4][5] |

| Melting Point | 84-88 °C | [5][7] |

| Solubility | Soluble in chloroform and methanol (with heating) | [8] |

| InChI Key | PHVRLPFVPVKYOI-UHFFFAOYSA-N | [5][6][7] |

Spectroscopic Analysis: The Structural Fingerprint

Spectroscopic data is critical for the unambiguous identification and purity assessment of the compound. The key spectral features are detailed below, providing a benchmark for researchers.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (recorded in CDCl₃), the aldehydic proton is the most downfield and appears as a singlet around δ 9.4-9.9 ppm. The proton on the pyrazole ring (at C5) also presents as a singlet, typically around δ 8.2 ppm. The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2–7.8 ppm[1].

-

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is highly deshielded, with a characteristic resonance at approximately δ 185-190 ppm. The carbons of the pyrazole ring typically appear in the range of δ 110-145 ppm, while the phenyl group carbons resonate between δ 120-140 ppm[6][9].

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Additional characteristic bands include C=N stretching of the pyrazole ring near 1605 cm⁻¹ and Ar-H stretching above 3000 cm⁻¹[1].

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak [M]⁺ at m/z 172, consistent with its molecular weight[6][10].

Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction[3][11]. This reaction is exceptionally well-suited for the formylation of electron-rich aromatic and heterocyclic systems[12][13]. The causality behind this choice lies in the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which is reactive enough to attack the electron-rich pyrazole ring, typically at the C4 position.

The synthesis begins with the condensation of a substituted acetophenone with phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then undergoes cyclization and formylation in a one-pot reaction using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][14][15].

Diagram of Synthesis Workflow

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-フェニル-1H-ピラゾール-4-カルボキシアルデヒド | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-苯基-1H-吡唑-4-甲醛 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 13. ijpcbs.com [ijpcbs.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Phenyl-1H-pyrazole-4-carbaldehyde: Focus on Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Phenyl-1H-pyrazole-4-carbaldehyde, with a specific focus on its melting point. This key physicochemical parameter is not merely a number but a critical indicator of purity, identity, and stability, which are paramount in the fields of chemical synthesis and pharmaceutical development. This document will delve into the theoretical underpinnings and practical methodologies for the accurate determination of this property, contextualizing its importance for researchers and drug development professionals.

Introduction to this compound: A Versatile Scaffold

This compound, with the chemical formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , is a heterocyclic aromatic aldehyde.[1][2] Its structure, featuring a phenyl-substituted pyrazole ring with a formyl group at the 4-position, makes it a valuable and versatile building block in organic synthesis. The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| CAS Number | 54605-72-0 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 84-88 °C | [1] |

The Significance of Melting Point in a Regulatory and Research Context

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. In the context of this compound, an accurate melting point determination is a fundamental aspect of its characterization for several reasons:

-

Identity Confirmation: The experimentally determined melting point can be compared to literature values to confirm the identity of the synthesized compound.

-

Purity Assessment: Impurities tend to depress and broaden the melting point range. A sharp melting point close to the literature value is a strong indicator of high purity.

-

Quality Control: In a drug development pipeline, the melting point serves as a critical quality control (QC) parameter to ensure batch-to-batch consistency.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points. Identifying and characterizing polymorphs is crucial as they can have different solubilities, stabilities, and bioavailabilities.

Synthesis of this compound: The Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][8][9][10] This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the 1-phenyl-1H-pyrazole. The process typically involves the reaction of a suitable precursor, such as acetophenone phenylhydrazone, with the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][8]

The purity of the final product is highly dependent on the successful execution and purification following the Vilsmeier-Haack reaction. Any unreacted starting materials or byproducts can significantly impact the observed melting point.

Experimental Determination of the Melting Point: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of this compound.

4.1. Instrumentation and Materials

-

Melting point apparatus (e.g., capillary melting point apparatus such as a Büchi M-560 or an SRS DigiMelt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

This compound sample (finely powdered)

-

Reference standards with known melting points (for calibration)

4.2. Experimental Workflow

Caption: Workflow for Melting Point Determination.

4.3. Causality Behind Experimental Choices

-

Grinding the sample: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a more accurate and sharper melting point reading.

-

Packing the capillary tube: A loosely packed sample can lead to errors due to poor heat transfer. Conversely, an overly dense packing can also cause inaccuracies. A consistent packing to a height of 2-3 mm is optimal.

-

Slow heating rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. Rapid heating can result in a measured melting point that is higher than the true value.

-

Reporting a range: The melting point is reported as a range from the onset of melting to the point of complete liquefaction. A narrow range is indicative of high purity.

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point of this compound:

-

Impurities: As previously mentioned, impurities will typically lower and broaden the melting point range. This is a colligative property, and the extent of the depression is proportional to the mole fraction of the impurity.

-

Residual Solvents: The presence of residual solvents from the synthesis and purification process can act as an impurity, leading to a depressed and broadened melting point.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. It is essential to ensure that the same polymorphic form is being consistently produced and analyzed.

-

Decomposition: If the compound decomposes upon melting, the observed melting point may be lower than the true value and will often be accompanied by a change in color or the evolution of gas.

Conclusion: The Melting Point as a Cornerstone of Quality

The melting point of this compound, with a literature value of 84-88 °C , is a fundamental and indispensable parameter in its physicochemical characterization.[1] For researchers in academia and industry, particularly in the realm of drug discovery and development, a precise and accurate determination of this property is a non-negotiable aspect of quality assurance. It provides immediate and valuable insights into the identity, purity, and consistency of this important synthetic intermediate. Adherence to a validated and well-controlled experimental protocol is paramount to ensure the integrity of the data and, by extension, the quality of the scientific research and development endeavors that rely on this versatile chemical scaffold.

References

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

This compound | C10H8N2O | CID 952089. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). ChemSynthesis. Retrieved January 5, 2026, from [Link]

Sources

- 1. 1-苯基-1H-吡唑-4-甲醛 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Phenyl-1H-pyrazole-4-carbaldehyde solubility

An In-Depth Technical Guide to the Solubility of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1][2] Its scaffold, combining a phenyl group with a pyrazole-4-carbaldehyde core, serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including potential anti-inflammatory, analgesic, and antimicrobial agents.[1][3] The utility of this compound in both pharmaceutical development and agrochemical research is substantial, driving the need for a thorough understanding of its fundamental physicochemical properties.[1][4]

A critical parameter governing the compound's application, from reaction kinetics in a synthesis flask to bioavailability in a biological system, is its solubility. This guide provides a comprehensive technical overview of the solubility of this compound. While specific quantitative solubility data is not extensively reported in public literature, this document outlines the theoretical basis for its solubility profile, presents standardized methodologies for its empirical determination, and discusses the profound implications of this property for researchers, scientists, and drug development professionals.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical state. The key physicochemical properties of this compound are summarized in Table 1. The molecule's structure features a largely non-polar aromatic system (phenyl and pyrazole rings) and a polar aldehyde group, which dictates its interactions with various solvents. Its solid form at room temperature, with a melting point of 84-88 °C, indicates a stable crystal lattice that requires sufficient energy to disrupt during the dissolution process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [1][5] |

| Molecular Weight | 172.18 g/mol | [5] |

| CAS Number | 54605-72-0 | [5] |

| Appearance | Pale yellow or white solid | [1] |

| Melting Point | 84-88 °C | |

| IUPAC Name | 1-phenylpyrazole-4-carbaldehyde | [5] |

| SMILES | O=Cc1cnn(c1)-c2ccccc2 | |

| InChI Key | PHVRLPFVPVKYOI-UHFFFAOYSA-N | [5] |

Solubility Profile: A Theoretical and Practical Framework

Direct, experimentally-derived quantitative solubility data for this compound is sparse in readily accessible literature. However, a robust qualitative and predictive understanding can be established based on its chemical structure and by drawing parallels with similar heterocyclic compounds.[6][7]

Aqueous Solubility

The principle of "like dissolves like" suggests that the significant non-polar surface area conferred by the phenyl and pyrazole rings will limit its solubility in water, a highly polar solvent. Pyrazole derivatives are often characterized by low aqueous solubility due to their planar, aromatic nature, which promotes strong intermolecular forces within the crystal lattice.[7] While the carbaldehyde group and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the larger aromatic structure. Consequently, this compound is expected to be poorly soluble in neutral aqueous solutions.

Solubility in Organic Solvents

Conversely, the compound is anticipated to exhibit significantly higher solubility in a range of common organic solvents. Solvents with intermediate polarity, as well as non-polar aromatic and chlorinated solvents, should be effective at solvating the molecule. This includes:

-

Slightly Polar Solvents: Chloroform, Dichloromethane (DCM)

-

Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)

-

Polar Protic Solvents: Ethanol, Methanol (solubility may be moderate)

This enhanced solubility is due to favorable van der Waals interactions and dipole-dipole interactions between the solute and the organic solvent molecules, which can effectively overcome the compound's crystal lattice energy.

Standard Methodology for Experimental Solubility Determination

To address the absence of public data, researchers must rely on robust, validated experimental protocols to quantify solubility. The equilibrium shake-flask method is a globally recognized standard for determining the saturation solubility of a compound and serves as a self-validating system when performed correctly.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the necessary steps to determine the solubility of this compound in a chosen solvent system (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity, ≥98%)

-

Selected solvent(s) of analytical grade

-

Volumetric flasks, glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The key is to ensure that a solid phase remains after equilibration, confirming saturation. For example, add ~10 mg of the compound to 2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a period sufficient to reach saturation, typically 24 to 48 hours. Visual inspection should confirm the continued presence of undissolved solid.[7]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining micro-particulates. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[8][9] A standard curve prepared with known concentrations of this compound is used to accurately quantify its concentration in the diluted supernatant.[10]

-

Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Logical Workflow for Solubility Determination

The workflow for this experimental determination is a logical sequence designed to ensure accuracy and reproducibility.

Caption: Workflow for experimental solubility determination.

Implications in Research and Drug Development

The solubility of this compound is not merely an academic parameter; it is a critical attribute that directly influences its practical utility.

-

In Organic Synthesis: The compound's role as a synthetic intermediate necessitates its dissolution in reaction media.[11][12] Poor solubility can lead to heterogeneous reaction conditions, resulting in slower reaction rates, lower yields, and the formation of impurities, complicating purification efforts.

-

In Drug Discovery: For any compound being considered as a potential therapeutic agent, aqueous solubility is a primary determinant of bioavailability. A poorly soluble compound will exhibit slow and incomplete dissolution in the gastrointestinal tract, leading to low absorption and insufficient plasma concentrations to elicit a therapeutic effect. Therefore, determining the aqueous solubility early in the discovery process is essential for guiding formulation strategies and predicting in vivo performance.

Safety and Handling

According to available safety data sheets, this compound is considered hazardous.[13] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[13]

-

Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]

Conclusion

This compound is a compound of high interest for its broad applications in chemical synthesis and medicinal research. While its structural features suggest low aqueous solubility and good solubility in many organic solvents, the lack of published quantitative data necessitates empirical determination. The standardized shake-flask protocol detailed in this guide provides a reliable pathway for researchers to generate this crucial information. A thorough understanding and quantification of its solubility profile are indispensable first steps for unlocking the full potential of this versatile molecule in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

This compound | C10H8N2O | CID 952089. PubChem. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. [Link]

-

1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. PubChem. [Link]

-

3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Pyrazole - Solubility of Things. Solubility of Things. [Link]

-

Solvent screening for the extraction of aromatic aldehydes. ResearchGate. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. [Link]

-

This compound CAS#: 54605-72-0. ChemWhat. [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

-

Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. ACS Publications. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

-

Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectral Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction

1-Phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its pyrazole core is a key pharmacophore found in numerous biologically active molecules, including well-known drugs.[2] The presence of a reactive carbaldehyde group at the 4-position, along with the phenyl substituent at the 1-position, makes it a valuable intermediate for the synthesis of a wide array of more complex derivatives.[1][3]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic analysis provides the definitive fingerprint of a molecule, offering unambiguous confirmation of its identity and integrity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes experimental data with expert interpretation to provide a holistic understanding of the molecule's spectral characteristics.

Molecular Structure and Key Features

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. This compound consists of a five-membered pyrazole ring, a phenyl group attached to one of the nitrogen atoms, and a carbaldehyde (aldehyde) group attached to a carbon atom of the pyrazole ring.

Below is a diagram illustrating the molecular structure and the numbering convention for the core pyrazole ring system.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecular structure can be constructed.[5][6]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals for each of the unique protons in the molecule. The electron-withdrawing nature of the aldehyde and the aromatic character of the pyrazole and phenyl rings significantly influence the chemical shifts.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde H (CHO) | ~9.9 | Singlet (s) | 1H |

| Pyrazole H-5 | ~8.5 | Singlet (s) | 1H |

| Pyrazole H-3 | ~8.1 | Singlet (s) | 1H |

| Phenyl H (ortho, meta, para) | ~7.5 - 7.8 | Multiplet (m) | 5H |

Expert Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (~9.9 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic system. This results in its characteristic downfield chemical shift, typically appearing as a sharp singlet.[2]

-

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are in an electron-deficient environment, causing them to resonate at downfield chemical shifts.[4] The specific positions of H-3 and H-5 are influenced by the anisotropic effects of the neighboring phenyl and aldehyde groups. Their appearance as singlets indicates no adjacent protons to couple with.

-

Phenyl Protons (~7.5 - 7.8 ppm): The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum.[2] The electronic effects of the pyrazole ring substituent cause slight variations in the chemical shifts of the ortho, meta, and para protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~185 |

| Phenyl C (ipso) | ~139 |

| Pyrazole C-5 | ~135 |

| Pyrazole C-3 | ~142 |

| Pyrazole C-4 | ~118 |

| Phenyl C (ortho, meta, para) | ~120 - 130 |

Expert Interpretation of the ¹³C NMR Spectrum:

-

Aldehyde Carbonyl Carbon (~185 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very downfield chemical shift, which is highly characteristic.[7]

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituents. C-3 and C-5, being adjacent to nitrogen atoms, appear at downfield positions. C-4, being further from the nitrogens but attached to the electron-withdrawing aldehyde, also has a distinct chemical shift.

-

Phenyl Carbons: The six carbons of the phenyl ring will show four distinct signals due to symmetry, with the ipso-carbon (the carbon attached to the pyrazole ring) being identifiable. The remaining ortho, meta, and para carbons will appear in the typical aromatic region.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[4]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended for good signal dispersion.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of ¹³C.[4] A spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds are common.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds.

FT-IR Spectral Data

The IR spectrum of this compound is characterized by absorptions corresponding to the aldehyde, the aromatic rings, and the pyrazole nucleus.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2850 and ~2750 | Aldehyde C-H Stretch | Medium, distinct |

| ~1700-1685 | Carbonyl (C=O) Stretch | Strong |

| ~1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| ~1400-1000 | In-plane bending and C-N stretching | Medium |

| Below 900 | Out-of-plane C-H bending | Strong |

Expert Interpretation of the IR Spectrum:

-

Aldehyde C-H Stretch (~2850 and ~2750 cm⁻¹): The presence of two distinct peaks in this region is highly diagnostic for an aldehyde C-H bond.[8][9] One of these absorptions is often a shoulder on the more intense aliphatic C-H stretching bands, but its presence is a key confirmation of the aldehyde functional group.[9]

-

Carbonyl (C=O) Stretch (~1700-1685 cm⁻¹): A strong, sharp absorption in this region is characteristic of a carbonyl group.[8][10] For an aromatic aldehyde, conjugation with the pyrazole ring lowers the stretching frequency to below that of a saturated aliphatic aldehyde (which appears around 1730 cm⁻¹).[8][10]

-

Aromatic C-H and C=C Stretches: The absorptions above 3000 cm⁻¹ are typical for C-H bonds on an aromatic ring. The series of bands between 1600 and 1450 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within both the phenyl and pyrazole rings.[11]

Experimental Protocol for FT-IR Analysis

The Attenuated Total Reflectance (ATR) technique is a modern and convenient method for obtaining IR spectra of solid samples.[11]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Baseline correction may be applied if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[12] It also offers insights into the molecular structure through the analysis of fragmentation patterns.

Mass Spectral Data

For this compound (C₁₀H₈N₂O), the expected molecular weight is approximately 172.18 g/mol .[13]

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

| 172 | [M]⁺ | Molecular Ion |

| 171 | [M-H]⁺ | Loss of a hydrogen radical |

| 144 | [M-CO]⁺ | Loss of carbon monoxide |

| 115 | [C₇H₅N₂]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Expert Interpretation of the Mass Spectrum:

The fragmentation of N-aryl pyrazoles in a mass spectrometer often follows predictable pathways.[14][15]

-

Molecular Ion ([M]⁺, m/z 172): The peak corresponding to the intact molecule, radicalized by the loss of one electron, will be observed. For aromatic systems like this, the molecular ion peak is typically quite abundant.

-

[M-H]⁺ (m/z 171): Loss of a hydrogen radical, likely from the aldehyde group, is a common fragmentation pathway.

-

[M-CO]⁺ (m/z 144): The loss of a neutral carbon monoxide molecule from the aldehyde group is a very characteristic fragmentation for aromatic aldehydes, leading to a significant peak at m/z 144.

-

Phenyl Cation ([C₆H₅]⁺, m/z 77): Cleavage of the bond between the pyrazole ring and the phenyl group can generate the stable phenyl cation, which is a common fragment observed in the mass spectra of phenyl-substituted compounds.[14]

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Analysis

-

Instrumentation: A mass spectrometer, such as one coupled with Gas Chromatography (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).

-

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

For direct probe analysis, place a minute quantity of the solid sample into a capillary tube.

-

-

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the major fragment peaks to deduce structural information and confirm fragmentation pathways consistent with the proposed structure.

-

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The characteristic signals in each spectrum—the downfield aldehyde proton in NMR, the strong carbonyl stretch in IR, and the predictable fragmentation pattern in MS—collectively form an unambiguous molecular fingerprint. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical intermediate in their synthetic and drug discovery endeavors.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.

- An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde. Benchchem.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. AJC.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- IR: aldehydes. University of Calgary.

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry.

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Benchchem.

- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.

- The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Aldehyde IR Spectroscopy. Berkeley Learning Hub.

-

This compound. PubChem. Available at: [Link]

- Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.

-

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

-

1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl-. SpectraBase. Available at: [Link]

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link]

- Interpreting. OpenOChem Learn.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Journal of Chemical Acta.

- Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

- NMR - Interpretation. Chemistry LibreTexts.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

- Short Summary of 1H-NMR Interpretation. University of Minnesota.

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central. Available at: [Link]

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate.

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

- (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. BiblioBoard [openresearchlibrary.org]

Introduction: The Structural Significance of 1-Phenyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the ¹H NMR Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its pyrazole core is a prevalent scaffold in numerous pharmaceutical agents, and the presence of the aldehyde functional group makes it a versatile intermediate for constructing more complex molecular architectures.[1][2] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous elucidation of organic structures in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move from the foundational principles of the experiment to a detailed, proton-by-proton interpretation of the spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for structural verification.

Caption: Molecular Structure of this compound.

Pillar 1: Foundational Principles for a Self-Validating NMR Experiment

A trustworthy ¹H NMR spectrum is not merely a result of placing a sample in a spectrometer. It is the outcome of a carefully controlled experiment where each parameter is chosen to ensure data integrity.

The Internal Standard: Why Tetramethylsilane (TMS) is the Gold Standard

The chemical shift (δ) in NMR is a relative measurement, not an absolute one.[3] Therefore, a universally accepted reference point is critical. Tetramethylsilane (TMS, (CH₃)₄Si) was established as the primary internal standard for ¹H NMR for several key reasons.[4][5]

-

Chemical Inertness: TMS is largely unreactive and is unlikely to interact with the analyte.[4]

-

Magnetic Equivalence: All 12 protons in TMS are chemically and magnetically equivalent, producing a single, sharp singlet that is easily identifiable.

-

High Shielding: The silicon atom is less electronegative than carbon, leading to high electron density around the TMS protons. This high shielding places its signal at 0 ppm, a region typically devoid of signals from most organic compounds.[6]

-

Solvent Compatibility & Volatility: TMS is soluble in most organic solvents and is volatile, making it easy to remove from the sample after analysis.[7]

While it is common practice to reference spectra to the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm), this is a secondary reference.[8] The chemical shift of residual solvent protons can be influenced by solute concentration and temperature, leading to inaccuracies.[4][9] For authoritative and reproducible results, referencing to an internal TMS standard is the superior practice, as it provides a stable and solute-independent reference point.[5][9][10]

Solvent Selection: The Role of Deuterated Chloroform (CDCl₃)

The choice of solvent is critical. To avoid a spectrum overwhelmed by solvent protons, deuterated solvents are used.[8] Chloroform-d (CDCl₃) is the most common choice for non-polar to moderately polar organic molecules like this compound due to its excellent solubilizing power and relatively simple residual peak signature—a singlet at approximately 7.26 ppm from the small amount of non-deuterated CHCl₃.[8][11]

Pillar 2: A Validated Protocol for High-Quality Data Acquisition

The following protocol outlines a self-validating system for acquiring a high-fidelity ¹H NMR spectrum. The logic behind each step is to minimize interference and maximize spectral resolution.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Analyte: Accurately weigh approximately 5-10 mg of this compound. The goal is a concentration that provides a strong signal-to-noise ratio without causing issues of aggregation or insolubility.

-

Solvent: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of CDCl₃ containing 0.03-0.05% (v/v) TMS.

-

Dissolution: Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

-

-

Spectrometer Setup & Data Acquisition:

-

Instrumentation: The experiment should be performed on a Fourier Transform NMR (FT-NMR) spectrometer, with a field strength of 300 MHz or higher for good spectral dispersion.

-

Shimming: The instrument's magnetic field must be shimmed to homogeneity using the deuterium lock signal from the CDCl₃. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay between scans.

-

Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay: A 1-2 second delay to allow protons to return to equilibrium before the next pulse.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.[6]

-

Caption: Experimental workflow for ¹H NMR analysis.

Pillar 3: Predictive Analysis and Interpretation

Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has four distinct types of protons: the aldehyde proton, two pyrazole ring protons, and the five protons of the phenyl ring.

Predicted ¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| Aldehyde (CHO) | 9.9 - 10.1 | Singlet (s) | 1H | N/A | Highly deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond.[12][13] |

| Pyrazole H5 | 8.3 - 8.5 | Singlet (s) | 1H | N/A | Located on an aromatic ring and deshielded by the adjacent electron-withdrawing aldehyde group. |

| Pyrazole H3 | 8.0 - 8.2 | Singlet (s) | 1H | N/A | Located on an aromatic ring and influenced by the adjacent N-phenyl substituent. |

| Phenyl (ortho) | 7.7 - 7.9 | Multiplet (m) | 2H | ~7-8 | Aromatic protons deshielded by proximity to the pyrazole ring. |

| Phenyl (meta/para) | 7.4 - 7.6 | Multiplet (m) | 3H | ~7-8 | Aromatic protons with chemical shifts closer to that of unsubstituted benzene.[14] |

Detailed Signal Analysis

-

The Aldehyde Proton (δ ≈ 10.0 ppm, 1H, Singlet): The proton attached to the carbonyl carbon of the aldehyde is expected to be the furthest downfield signal in the spectrum.[15] This significant deshielding is a combined effect of the electronegativity of the oxygen atom, which withdraws electron density from the C-H bond, and the magnetic anisotropy of the π-system of the carbonyl group.[12][13] It should appear as a sharp singlet, as it has no adjacent protons within three bonds to couple with.

-

The Pyrazole Ring Protons (H5 and H3, δ ≈ 8.0-8.5 ppm, 1H each, Singlets): The two protons on the pyrazole ring are chemically non-equivalent.

-

H5: This proton is adjacent to the carbon bearing the electron-withdrawing aldehyde group. This powerful deshielding effect will shift its resonance significantly downfield compared to a simple pyrazole.[16]

-

H3: This proton is adjacent to the nitrogen atom of the N-phenyl group. Its chemical environment is distinct from H5, and it is also expected to be in the aromatic region.

-

Multiplicity: The H3 and H5 protons are separated by four bonds. While very weak long-range coupling (⁴J) can sometimes be observed in aromatic systems, it is often less than 1 Hz and may not be resolved. Therefore, both pyrazole protons are expected to appear as sharp singlets.

-

-

The Phenyl Ring Protons (δ ≈ 7.4-7.9 ppm, 5H, Multiplet): The five protons on the N-phenyl substituent are not chemically equivalent, but their signals often overlap to form a complex multiplet in the aromatic region.[17]

-

Ortho-protons (2H): These are closest to the pyrazole ring and will experience the strongest deshielding effect from it. They are expected to be the most downfield of the phenyl signals.

-

Meta- (2H) and Para-protons (1H): These protons are further from the pyrazole substituent, and their chemical shifts will be closer to those observed for unsubstituted benzene (~7.3 ppm).[14] The coupling between the ortho, meta, and para protons (typically J_ortho_ = 6-10 Hz, J_meta_ = 2-4 Hz) results in a complex, overlapping pattern that is best described as a multiplet integrating to five protons.[18]

-

Conclusion

The ¹H NMR spectrum provides a unique fingerprint for this compound. The presence of a singlet in the far downfield region (around 10 ppm), two distinct singlets in the 8.0-8.5 ppm range, and a complex five-proton multiplet between 7.4-7.9 ppm collectively provide definitive confirmation of the molecule's structure. By following a rigorous experimental protocol grounded in sound scientific principles—including the use of a proper internal standard like TMS—researchers can generate high-quality, trustworthy data essential for advancing scientific discovery and drug development.

References

-

Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). StackExchange. [Link]

-

1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. [Link]

-

Fulmer, G. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry. [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]

-

Fulmer, G. R., et al. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. PubMed. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). [Link]

-

Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

Aromatic H. (n.d.). University of Calgary. [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. [Link]

-

Tetramethylsilane in NMR Calibration. (n.d.). Scribd. [Link]

-

TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. (n.d.). Semantic Scholar. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. (n.d.). Prof. Dr. H.-H. Limbach. [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Royal Society of Chemistry. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

-

How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube. [Link]

-

Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. (2006). Taylor & Francis Online. [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

-

1-Fenil-1H-pirazol-4-carbaldehído. (n.d.). Chem-Impex. [Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (n.d.). ResearchGate. [Link]

-

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

-

A theoretical study of multinuclear coupling constants in pyrazoles. (n.d.). Semantic Scholar. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... (2010). The Journal of Organic Chemistry. [Link]

-

Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. (n.d.). ResearchGate. [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

-

Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). National Institutes of Health (NIH). [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. scribd.com [scribd.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. | Semantic Scholar [semanticscholar.org]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. organicchemistryguide.com [organicchemistryguide.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

1-Phenyl-1H-pyrazole-4-carbaldehyde IR spectroscopy data

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] It serves as a crucial building block for synthesizing a range of molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[1][2] For researchers and drug development professionals, the unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredients.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a detailed examination of the IR spectrum of this compound, grounded in established spectroscopic principles. We will dissect the spectrum to assign key absorption bands, explain the rationale behind these assignments, and provide a validated protocol for data acquisition, ensuring scientific rigor and reproducibility.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, one must first understand the molecule's structure and the functional groups that give rise to characteristic vibrations. This compound comprises three key components: a phenyl ring, a pyrazole ring, and an aldehyde functional group. Each component contributes distinct signals to the overall spectrum.

Caption: Molecular structure of this compound.

The principal vibrational modes anticipated are:

-

C-H Stretching: Aromatic C-H stretches from the phenyl and pyrazole rings are expected in the 3100-3000 cm⁻¹ region.[3] A key diagnostic feature for the aldehyde is the aldehydic C-H stretch, which typically appears as two weak to medium bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[4][5]

-

C=O Stretching: The carbonyl (C=O) stretch of the aldehyde group is one of the most intense and characteristic bands in the spectrum.[6] Because the aldehyde is conjugated to the pyrazole ring (an aromatic system), the C=O bond is slightly weakened, causing its absorption to shift to a lower frequency. It is expected in the 1710-1685 cm⁻¹ range, as opposed to the 1740-1720 cm⁻¹ range for saturated aldehydes.[5][7]

-

C=C and C=N Stretching: The pyrazole and phenyl rings contain C=C and C=N bonds. Their stretching vibrations appear in the 1625-1430 cm⁻¹ region of the spectrum.[3][8]

-